
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl, also known as 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl ketone, is a chemical compound with the molecular formula C33H50O4 and a molecular weight of 510.75 g/mol . This compound is characterized by the presence of two decyloxy groups and a hydroxyphenyl group attached to a central ketone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl typically involves the reaction of 4-decyloxyphenol with 4-decyloxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-decyloxyphenol+4-decyloxybenzoyl chloridepyridine, reflux4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl ketone
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The decyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkoxy-substituted phenyl ketones.
Wissenschaftliche Forschungsanwendungen
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the decyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . The central ketone structure can undergo nucleophilic addition reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-decyloxyphenyl 4-decyloxyphenyl ketone: Lacks the hydroxy group, resulting in different chemical and biological properties.
4-decyloxy-2-hydroxyphenyl 4-methoxyphenyl ketone: Contains a methoxy group instead of a decyloxy group, affecting its reactivity and interactions.
Uniqueness
Ketone, 4-decyloxy-2-hydroxyphenyl 4-decyloxyphenyl is unique due to the presence of both decyloxy and hydroxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6285-34-3 |
|---|---|
Molekularformel |
C33H50O4 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
(4-decoxy-2-hydroxyphenyl)-(4-decoxyphenyl)methanone |
InChI |
InChI=1S/C33H50O4/c1-3-5-7-9-11-13-15-17-25-36-29-21-19-28(20-22-29)33(35)31-24-23-30(27-32(31)34)37-26-18-16-14-12-10-8-6-4-2/h19-24,27,34H,3-18,25-26H2,1-2H3 |
InChI-Schlüssel |
JQKWGPZNJCEJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






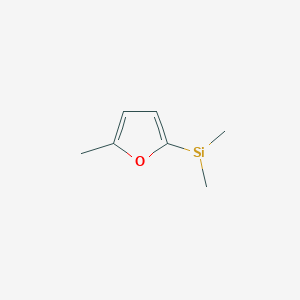
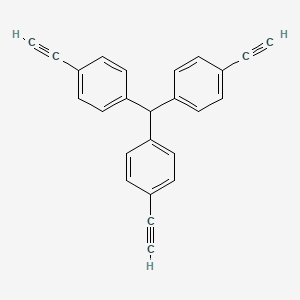



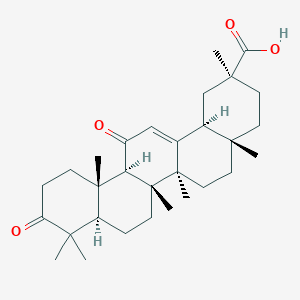
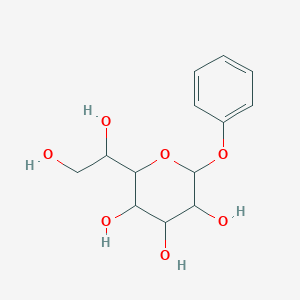
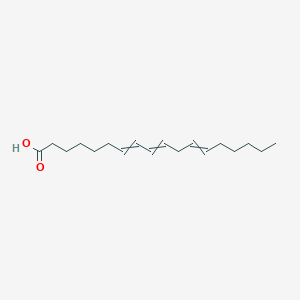

![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
